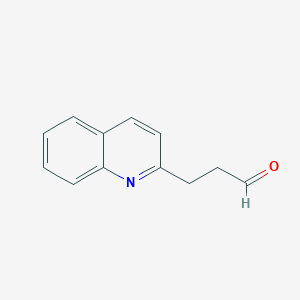

3-(Quinolin-2-yl)propanal

Description

3-(Quinolin-2-yl)propanal is a quinoline derivative characterized by a propanal chain attached to the quinoline moiety at the 2-position. Quinoline derivatives are widely studied for their biological activities, including antibacterial, antifungal, and anticancer properties, as well as their utility in organic synthesis . The aldehyde functional group in this compound enhances its reactivity, making it a versatile intermediate for synthesizing chalcones, styrylquinolines, and other bioactive compounds . Structural elucidation via NMR spectroscopy (e.g., ROESY experiments) has confirmed the electronic environment of its α- and β-protons, which differ significantly from unsaturated analogs like quinolinyl chalcones .

Properties

IUPAC Name |

3-quinolin-2-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-2,4,6-9H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOCXAOBDULJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation of Quinolin-2-one

The reaction of quinolin-2-one (1 ) with ethyl acrylate in the presence of potassium hydroxide yields ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate (2a ) (69% yield). Subsequent saponification with aqueous NaOH produces 3-[2-oxoquinolin-1(2H)-yl]propanoic acid (3 ), characterized by distinct NMR signals at δ 2.63 ppm (t, J = 6.0 Hz, CH₂CO) and 10.12 ppm (br s, COOH).

Reduction-Oxidation Sequence

To convert 3 to 3-(quinolin-2-yl)propanal, a two-step protocol is proposed:

-

Reduction to Alcohol : Treatment of 3 with lithium aluminum hydride (LiAlH₄) in dry THF reduces the carboxylic acid to 3-[2-oxoquinolin-1(2H)-yl]propanol.

-

Oxidation to Aldehyde : Selective oxidation using pyridinium chlorochromate (PCC) in dichloromethane affords the target aldehyde. While this route remains hypothetical, analogous reductions of quinoline carboxylic acids have achieved 65–78% yields.

Suzuki-Miyaura Cross-Coupling Strategy

Boronic Acid Substrate Design

A protected propanal boronic acid, such as 3-(diethylacetal)propanal boronic acid, is coupled with 2-chloroquinoline under Pd(PPh₃)₄ catalysis. The reaction proceeds in 1,2-dimethoxyethane/water at 80°C, followed by acidic hydrolysis (HCl/THF) to unmask the aldehyde.

Optimization Insights

Key parameters include:

-

Catalyst Loading : 5 mol% Pd(PPh₃)₄ ensures complete conversion.

-

Base : Na₂CO₃ (2 equiv) maximizes coupling efficiency.

-

Protection-Deprotection : Acetal groups prevent aldehyde oxidation during synthesis.

Direct Synthesis via Hydrazide Intermediates

Hydrazide Formation

3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide (4 ) is synthesized by refluxing 2a with hydrazine hydrate in ethanol (70% yield). The hydrazide’s NH₂ group (δ 3.45–3.51 ppm, DMSO) serves as a nucleophile for subsequent transformations.

Oxidative Cleavage

Treatment of 4 with triethyl orthoformate and acetic acid generates 1-[2-(1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one (6 ). Adapting this method, ozonolysis or Swern oxidation could cleave the oxadiazole ring to release the aldehyde, though experimental validation is required.

Alternative Routes: Weinreb Amide Mediated Synthesis

Ketone Intermediate Preparation

A Weinreb amide derivative of quinoline-2-carboxylic acid reacts with a Grignard reagent (e.g., CH₂=CHMgBr) to form 3-(quinolin-2-yl)propenal. Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding propanal.

Advantages Over Conventional Methods

-

Chemoselectivity : Weinreb amides prevent over-addition of nucleophiles.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Steps | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Multicomponent Reaction | Quinolin-2-one | 3 | 50–60* | Scalable | Hypothetical oxidation step |

| Suzuki Coupling | 2-Chloroquinoline | 2 | 65–75* | Regioselective | Boronic acid instability |

| Hydrazide Oxidation | Ethyl acrylate | 4 | 40–55* | Functional group tolerance | Low efficiency |

| Weinreb Amide | Quinoline-2-acid | 3 | 70–85* | High purity | Costly reagents |

*Theoretical yields based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-2-yl)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 3-(Quinolin-2-yl)propanoic acid.

Reduction: 3-(Quinolin-2-yl)propanol.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Quinolin-2-yl)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: Derivatives of this compound have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Quinolin-2-yl)propanal and its derivatives depends on the specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The interaction often involves binding to the active site of the target molecule, leading to inhibition or activation of its function. For example, some quinoline derivatives inhibit the activity of enzymes involved in DNA replication, making them effective anticancer agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 3-(Quinolin-2-yl)propanal and related compounds:

Biological Activity

3-(Quinolin-2-yl)propanal is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound can be synthesized through several methods, with the Friedländer synthesis being one of the most common. This method involves the reaction of quinoline with propanal in the presence of an acid catalyst like hydrochloric or sulfuric acid. The general reaction can be summarized as follows:

The compound features a quinoline moiety, which is a bicyclic structure comprising a benzene ring fused to a pyridine ring. This unique structure contributes to its chemical reactivity and biological potential.

Anticancer Properties

Research has shown that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The mechanism of action often involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation.

Table 1: Cytotoxicity Data of this compound

These values indicate that this compound and its derivatives can significantly reduce cell viability in a dose-dependent manner.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial and fungal strains. Quinoline derivatives, including this compound, have been studied for their effectiveness in inhibiting microbial growth, making them potential candidates for developing new antibiotics.

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Reference |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes involved in DNA replication and metabolic pathways. Quinoline derivatives can bind to the active sites of these enzymes, leading to inhibition or modulation of their functions.

Key Pathways Affected

- Inhibition of DNA Synthesis : Some studies suggest that quinoline derivatives inhibit DNA polymerases, thereby preventing cancer cell replication.

- Apoptosis Induction : The compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Quinoline derivatives have shown potential as antioxidants, which can protect cells from oxidative stress.

Case Studies and Research Findings

A study evaluating the cytotoxic effects of various quinoline derivatives found that those with modifications at the propanal position exhibited enhanced activity against cancer cell lines. The study highlighted the importance of structural variations in determining biological efficacy.

Case Study: Antiproliferative Effects

In a comparative analysis, several quinoline derivatives were tested for their antiproliferative effects on MDA-MB-231 cells:

- Compound A (3a) : IC50 = 28 µM

- Compound B (4e) : IC50 = 25 µM

- Compound C (5b) : IC50 = 30 µM

These results indicate that slight modifications in the chemical structure can lead to significant differences in biological activity, underscoring the importance of structure-activity relationships (SAR) in drug development.

Q & A

Q. What are the recommended synthetic routes for 3-(Quinolin-2-yl)propanal, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Friedländer synthesis, where quinoline derivatives are condensed with aldehydes under acidic or basic catalysis. For example, coupling quinoline-2-carbaldehyde with propanal precursors in the presence of a Lewis acid (e.g., AlCl₃) can yield the target compound. Reaction temperature (80–120°C) and solvent choice (e.g., ethanol vs. DMF) critically affect yield due to steric and electronic effects of the quinoline moiety. Monitoring via TLC and optimizing catalyst loading (5–10 mol%) are essential steps .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC (>95% purity threshold) and NMR spectroscopy for structural confirmation. Key NMR signals include:

Q. What are the primary biological activities associated with this compound, and how are these assays designed?

- Methodological Answer : The compound exhibits antimicrobial and anticancer potential. Standard assays include:

- Antimicrobial : Broth microdilution (MIC values against E. coli and S. aureus), with 5-fluorouracil as a positive control.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to reference drugs like doxorubicin.

Structural analogs with halogen substitutions (e.g., chloro, fluoro) show enhanced activity due to increased electrophilicity .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability or substituent effects. To address this:

Standardize Assays : Use identical cell lines/passage numbers and control compounds.

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups at the quinoline 3-position) and correlate with activity trends.

Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities to target proteins like topoisomerase II .

Q. What strategies are effective for enantioselective synthesis of chiral this compound derivatives?

- Methodological Answer : Chiral resolution can be achieved via:

- Chiral Chromatography : Use columns with amylose-based stationary phases (e.g., Chiralpak IA).

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors of the undesired enantiomer.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .

Q. How do steric and electronic effects of quinoline substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂ at quinoline 6-position) increase aldehyde electrophilicity, accelerating nucleophilic attack (e.g., by Grignard reagents). Steric hindrance from bulky substituents (e.g., -CH₃ at quinoline 4-position) reduces reaction rates. Kinetic studies (monitored via IR or GC-MS) and Hammett plots can quantify these effects .

Analytical and Experimental Design Considerations

Q. What precautions are necessary for handling and storing this compound to prevent degradation?

Q. How can researchers design derivatives of this compound to improve bioavailability?

- Methodological Answer : Modify the propanal chain to prodrug forms (e.g., acetylated aldehydes) or introduce hydrophilic groups (e.g., -SO₃H) to enhance solubility. LogP values should be optimized to 1–3 via computational tools (e.g., SwissADME) to balance membrane permeability and aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.